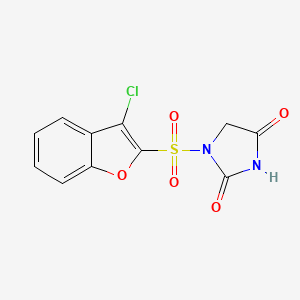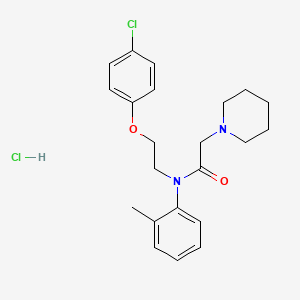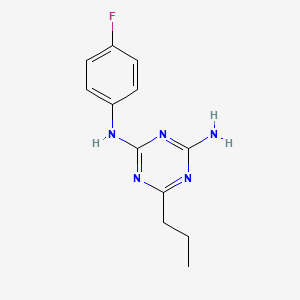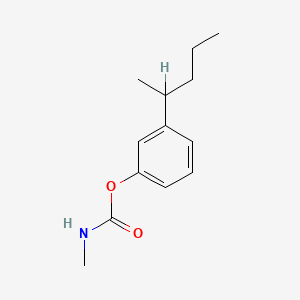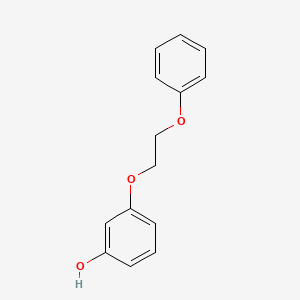
Chlorhydrate de mafenide
Vue d'ensemble
Description
Le Mafénide est un agent antimicrobien de type sulfonamide principalement utilisé pour traiter les brûlures graves. Il est connu pour sa capacité à réduire la population bactérienne dans les tissus brûlés, favorisant la guérison des brûlures profondes . Le Mafénide est généralement utilisé en tant qu'agent topique sous des pansements humides sur des autogreffes maillées sur des plaies de brûlures excisées .
Applications De Recherche Scientifique
Mafenide has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Mafenide hydrochloride primarily targets Carbonic Anhydrase 6 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to reduce the bacterial population in the avascular burn tissue, which promotes spontaneous healing of deep burns . As a sulfonamide, mafenide interferes with bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid .
Biochemical Pathways
Mafenide hydrochloride affects the biochemical pathway of folic acid synthesis in bacteria. By competitively inhibiting para-aminobenzoic acid, it prevents the production of folic acid, a crucial component for bacterial growth and reproduction .
Pharmacokinetics
Mafenide hydrochloride is absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor .
Result of Action
The primary result of mafenide hydrochloride’s action is the reduction of the bacterial population in the avascular burn tissue, which promotes the spontaneous healing of deep burns . This is particularly effective against many gram-positive and gram-negative organisms, including Pseudomonas aeruginosa .
Action Environment
The action of mafenide hydrochloride is influenced by the environment of the burn wound. It is indicated for use as an adjunctive topical antimicrobial agent to control bacterial infection when used under moist dressings over meshed autografts on excised burn wounds . The moist environment promotes the absorption of the drug into the systemic circulation through devascularized areas .
Analyse Biochimique
Biochemical Properties
Mafenide hydrochloride acts by reducing the bacterial population present in the burn tissue and promotes healing of deep burns . It is known to interact with carbonic anhydrase 6, acting as an antagonist .
Cellular Effects
Mafenide hydrochloride is absorbed through devascularized areas into the systemic circulation following topical administration . It reduces the bacterial population in the avascular burn tissue, promoting spontaneous healing of deep burns .
Molecular Mechanism
It is known to reduce the bacterial population in the avascular burn tissue, promoting spontaneous healing of deep burns . It is metabolized to a carbonic anhydrase inhibitor .
Temporal Effects in Laboratory Settings
It is known that the metabolite of Mafenide hydrochloride is rapidly excreted in urine in high concentrations .
Metabolic Pathways
Mafenide hydrochloride is metabolized to a carbonic anhydrase inhibitor
Transport and Distribution
Mafenide hydrochloride is absorbed through devascularized areas into the systemic circulation following topical administration
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse implique généralement la sulfonation du toluène suivie d'une amination pour introduire le groupe aminométhyle . Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, le Mafénide est produit en grandes quantités en utilisant des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour maintenir la cohérence et la qualité. Le produit final est souvent formulé en tant qu'acétate de Mafénide pour des applications topiques .
Analyse Des Réactions Chimiques
Types de réactions
Le Mafénide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le Mafénide peut être oxydé pour former divers dérivés, bien que ce ne soit pas une réaction courante dans son utilisation typique.
Réduction : Les réactions de réduction sont moins courantes pour le Mafénide en raison de sa structure stable de sulfonamide.
Substitution : Le Mafénide peut subir des réactions de substitution, en particulier au niveau du groupe aminométhyle, pour former différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le Mafénide comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions ont généralement lieu à des températures et à des valeurs de pH contrôlées pour garantir la stabilité du composé .
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant le Mafénide comprennent divers dérivés substitués qui peuvent avoir des propriétés antimicrobiennes différentes. Ces dérivés sont souvent étudiés pour leur utilisation potentielle dans le traitement de différents types d'infections .
Applications de la recherche scientifique
Le Mafénide a un large éventail d'applications de recherche scientifique, notamment :
Biologie : En recherche biologique, le Mafénide est utilisé pour étudier ses effets sur les populations bactériennes et son potentiel en tant qu'agent antimicrobien.
Médecine : Le Mafénide est largement utilisé en recherche médicale pour traiter les brûlures et prévenir les infections. .
Mécanisme d'action
Le mécanisme d'action précis du Mafénide n'est pas entièrement compris. Il est connu pour réduire la population bactérienne dans les tissus brûlés avasculaires, favorisant la guérison spontanée des brûlures profondes . Le Mafénide est métabolisé en un inhibiteur de l'anhydrase carbonique, ce qui peut contribuer à ses effets antimicrobiens . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des enzymes bactériennes et la perturbation des membranes cellulaires bactériennes .
Comparaison Avec Des Composés Similaires
Le Mafénide est unique parmi les agents antimicrobiens de type sulfonamide en raison de son utilisation spécifique dans le traitement des brûlures. Des composés similaires comprennent :
Sulfamidine d'argent : Un autre agent antimicrobien topique utilisé pour les brûlures, mais avec des propriétés chimiques et des mécanismes d'action différents.
Chloramphénicol : Utilisé pour traiter les infections des brûlures, en particulier les brûlures du visage.
Bacitracine : Un autre agent topique utilisé pour les brûlures, souvent en association avec d'autres antibiotiques.
Le Mafénide se distingue par son efficacité à réduire les populations bactériennes dans les tissus avasculaires et à favoriser la guérison des brûlures profondes de deuxième degré .
Propriétés
IUPAC Name |
4-(aminomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRLRRVMHJFTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047860 | |
| Record name | Mafenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns. | |
| Record name | Mafenide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
138-39-6 | |
| Record name | Mafenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mafenide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mafenide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mafenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mafenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mafenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAFENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


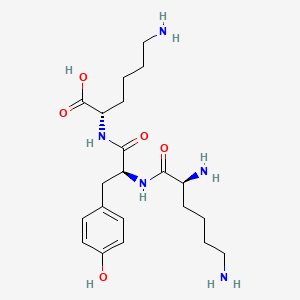


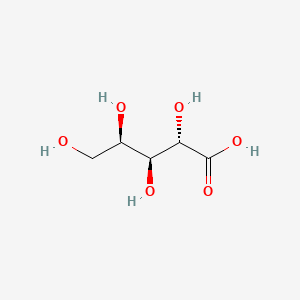
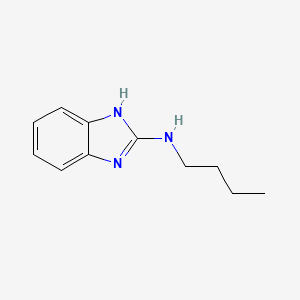
![alpha-(3,4-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine methanol](/img/structure/B1675828.png)

